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# Technical Support Center: DBPR112 Covalent Binding Confirmation

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Compound of Interest		
Compound Name:	DBPR112	
Cat. No.:	B606981	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **DBPR112** (Gozanertinib), a potent, orally active, and irreversible furanopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][3][4][5] This guide focuses on addressing specific issues that may be encountered during the experimental confirmation of its covalent binding mechanism.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **DBPR112**?

A1: **DBPR112** is an irreversible EGFR inhibitor that covalently binds to the ATP-binding site within the kinase domain of the receptor.[1][3] This covalent modification blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and proliferation.[1] **DBPR112** has demonstrated potent activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, including the L858R/T790M double mutation and exon 20 insertions.[1][4][6]

Q2: Which amino acid residue does **DBPR112** target for covalent modification?

A2: While the specific cysteine residue targeted by **DBPR112** is not explicitly stated in the provided search results, irreversible EGFR inhibitors of its class, such as osimertinib, typically target a cysteine residue within the ATP binding pocket (e.g., Cys797). The available crystal



structure of **DBPR112** bound to EGFR (PDB ID: 6JZ0) would provide definitive confirmation of the modified residue.[4]

Q3: What are the primary methods to confirm the covalent binding of DBPR112?

A3: The primary methods for confirming the covalent binding of **DBPR112** include:

- Mass Spectrometry (MS): To detect the formation of the DBPR112-EGFR adduct.[7]
- Biochemical Assays: To demonstrate time-dependent inhibition and irreversibility.[8]
- X-ray Crystallography: To visualize the covalent bond between DBPR112 and the EGFR kinase domain.[9]

## **Quantitative Data Summary**

The following table summarizes the reported in vitro and cellular potency of **DBPR112**.

Target/Cell Line	Assay Type	IC50/CC50	Reference
EGFRWT	Enzymatic Assay	15 nM	[2][3]
EGFRL858R/T790M	Enzymatic Assay	48 nM	[2][3]
HCC827 (NSCLC)	Cell-based Assay	25 nM	[3][5]
H1975 (NSCLC)	Cell-based Assay	620 nM	[3][5]
A431 (Epidermoid Carcinoma)	Cell-based Assay	1.02 μΜ	[3][5]

## **Troubleshooting Guides Mass Spectrometry Analysis**

Issue: No mass shift is observed after incubating EGFR with DBPR112.

- Possible Cause 1: Incomplete reaction.
  - Troubleshooting:



- Ensure sufficient incubation time for the covalent reaction to occur.
- Optimize the molar ratio of **DBPR112** to EGFR; a higher excess of the inhibitor may be required.
- Verify the activity of both the EGFR protein and the DBPR112 compound.
- Possible Cause 2: Low abundance of the covalent adduct.[10]
  - Troubleshooting:
    - Enrich the adducted protein from the reaction mixture before MS analysis.
    - Utilize a more sensitive mass spectrometer or optimize instrument parameters for detecting low-abundance species.
- Possible Cause 3: Issues with sample preparation.
  - Troubleshooting:
    - For intact protein analysis, ensure proper desalting and removal of non-covalently bound inhibitor.[7]
    - For peptide mapping, ensure complete digestion of the protein to generate the modified peptide.

Issue: Multiple mass shifts or unexpected adducts are observed.

- Possible Cause 1: Non-specific binding.
  - Troubleshooting:
    - Perform competition experiments with a known non-covalent EGFR inhibitor. A
       reduction in the DBPR112 adduct signal would suggest binding at the desired site.[11]
    - Assess the reactivity of DBPR112 with a non-specific thiol-containing molecule like glutathione to gauge its intrinsic reactivity.[12]
- Possible Cause 2: Presence of contaminants or degradation products.



- Troubleshooting:
  - Verify the purity of the DBPR112 compound using analytical techniques like HPLC or LC-MS.
  - Analyze a control sample of **DBPR112** under the same incubation conditions without the protein to check for stability.

## **Biochemical Assays**

Issue: No time-dependent inhibition is observed in an IC50 assay.

- Possible Cause 1: Insufficient pre-incubation time.
  - Troubleshooting:
    - Perform a time-dependent IC50 experiment by pre-incubating EGFR with **DBPR112** for varying durations before adding the substrate. A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of covalent inhibition.
- Possible Cause 2: Assay conditions are not optimal.
  - Troubleshooting:
    - Ensure the ATP concentration in the assay is at or near the Km for EGFR, as high ATP concentrations can compete with **DBPR112** binding.[1]
    - Verify that the enzyme concentration is appropriate and that the reaction is in the linear range.

Issue: Unsure if the inhibition is reversible or irreversible.

- Troubleshooting: Perform a jump-dilution experiment.[8]
  - Pre-incubate EGFR with a high concentration of **DBPR112** to allow for covalent modification.
  - Rapidly dilute the mixture to a concentration well below the expected Ki.



Monitor the recovery of enzyme activity over time. For an irreversible covalent inhibitor like
 DBPR112, no significant recovery of activity is expected.

## **Experimental Protocols**Intact Protein Mass Spectrometry

Objective: To confirm the formation of a covalent adduct between **DBPR112** and EGFR.

#### Methodology:

- Incubation: Incubate purified EGFR protein with a molar excess of **DBPR112** (e.g., 1:10 ratio) in an appropriate assay buffer at room temperature for a defined period (e.g., 1-2 hours). Include a control sample with EGFR and vehicle (e.g., DMSO).
- Sample Cleanup: Remove the excess, non-covalently bound inhibitor using a desalting column or buffer exchange spin column.
- LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a highresolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Data Analysis: Deconvolute the mass spectra to determine the intact mass of the protein. A
  mass increase corresponding to the molecular weight of **DBPR112** in the inhibitor-treated
  sample confirms covalent adduct formation.[11]

### Peptide Mapping by LC-MS/MS

Objective: To identify the specific amino acid residue modified by **DBPR112**.

#### Methodology:

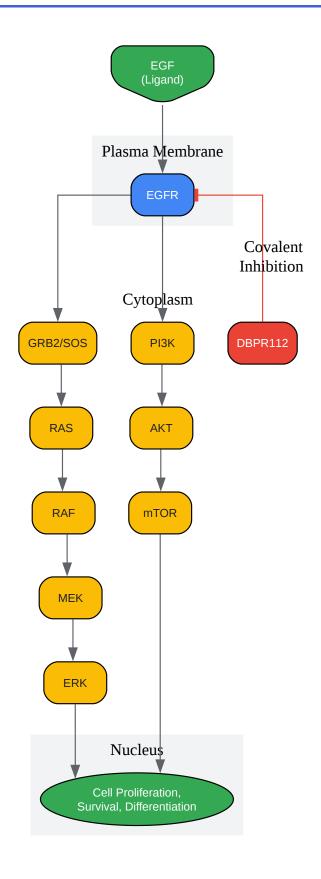
- Incubation and Denaturation: Following incubation of EGFR with DBPR112, denature the
  protein using urea or guanidine hydrochloride and reduce and alkylate the cysteine residues.
- Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them using tandem mass spectrometry (MS/MS).



Data Analysis: Search the MS/MS data against the EGFR protein sequence to identify
peptides. Look for a peptide with a mass shift corresponding to the addition of **DBPR112**.
The fragmentation pattern in the MS/MS spectrum of the modified peptide will pinpoint the
exact site of covalent modification.[13]

### **Visualizations**

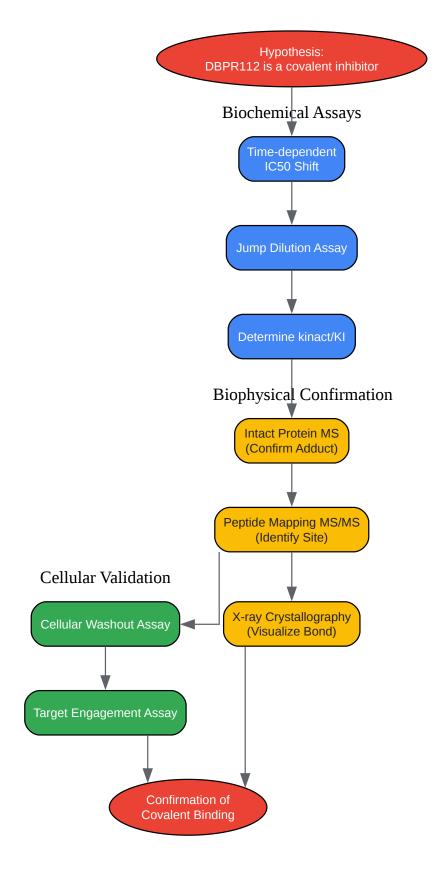




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Caption: EGFR signaling pathways and the inhibitory action of **DBPR112**.





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